molecular formula C21H26N2O3 B283770 2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No. B283770
M. Wt: 354.4 g/mol
InChI Key: BIBOJUITOVAIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is commonly referred to as DMXAA and has been found to have potential as an anticancer agent. The purpose of

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer cells. DMXAA has also been found to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, which are involved in the immune response to cancer cells. DMXAA has also been found to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis. In addition, DMXAA has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA as a research tool is its potential as an anticancer agent. DMXAA has been found to induce tumor necrosis in various types of cancer cells, making it a promising candidate for further investigation as a cancer treatment. However, one limitation of DMXAA is its toxicity. DMXAA has been found to be toxic to normal cells as well as cancer cells, which may limit its potential as a cancer treatment.

Future Directions

There are several future directions for research on DMXAA. One area of research is the development of DMXAA analogues with improved efficacy and reduced toxicity. Another area of research is the investigation of DMXAA as a potential treatment for other diseases such as inflammatory disorders and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of DMXAA and its potential as a cancer treatment.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2,4-dimethylphenol with N-(4-chloromethylphenyl)morpholine in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield DMXAA. This synthesis method has been optimized to produce high yields of DMXAA with high purity.

Scientific Research Applications

DMXAA has been extensively studied for its potential as an anticancer agent. It has been found to induce tumor necrosis in various types of cancer cells, including lung, colon, and breast cancer cells. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition to its anticancer properties, DMXAA has been investigated for its anti-inflammatory and immunomodulatory effects.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H26N2O3/c1-16-3-8-20(17(2)13-16)26-15-21(24)22-19-6-4-18(5-7-19)14-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24)

InChI Key

BIBOJUITOVAIMP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Origin of Product

United States

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